2,4-Dichlorobenzofuro[2,3-d]pyrimidine
Description
2,4-Dichlorobenzofuro[2,3-d]pyrimidine is a fused heterocyclic compound comprising a benzofuran ring fused to a pyrimidine scaffold at the [2,3-d] position. Its structure is characterized by two chlorine substituents at the 2- and 4-positions of the pyrimidine ring (Figure 1). Synthesis typically involves condensation reactions starting from ethyl 3-aminobenzofuran-2-carboxylate, followed by chlorination steps to introduce the halogen substituents . Key spectral data for this compound include distinctive $^{13}\text{C NMR}$ signals at 152.20 ppm (pyrimidine C-2) and 163.91 ppm (C-4), as well as a molecular ion peak at m/z 540.34 (M+1) in mass spectrometry .
Properties
Molecular Formula |
C10H4Cl2N2O |
|---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
2,4-dichloro-[1]benzofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H4Cl2N2O/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H |
InChI Key |
UICAYKZNZSFYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzofuro[3,2-d]pyrimidine-2,4-diol
One of the most direct and documented methods involves the chlorination of the corresponding dihydroxy precursor, furo[3,2-d]pyrimidine-2,4-diol , using phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline.
| Parameter | Details |
|---|---|
| Starting Material | Furo[3,2-d]pyrimidine-2,4-diol |
| Chlorinating Agent | Phosphorus oxychloride (POCl3) |
| Base | N,N-dimethylaniline |
| Temperature | 130 °C |
| Reaction Time | 2 hours |
| Work-up | Quenching with ice and water, extraction with ethyl acetate, drying over MgSO4, concentration under vacuum |
| Yield | 87% |
Cyclization and Chlorination from Aminophenylamine Derivatives
Another approach involves cyclizing 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde to form a fused heterocyclic intermediate, followed by chlorination to introduce the dichloro substituents.
- Initial cyclization forms the benzofuro-pyrimidine core.
- Chlorination is performed post-cyclization to install chlorine atoms at the 2 and 4 positions.
- This method avoids column chromatography, facilitating industrial scalability.
- The process yields high purity products with reduced raw material costs.
Multi-step Synthesis via Pyrrolo[2,3-d]pyrimidine Intermediates
Though focused on related pyrrolo[2,3-d]pyrimidine systems, these methods provide insights into efficient ring construction and chlorination strategies applicable to benzofuro analogs.
- Use of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials.
- Cyclization under controlled pH and temperature conditions (0–50 °C for condensation, 50–110 °C for elimination).
- Chlorination steps to achieve 4-chloro substitution with yields up to 75%.
- Purity of final products exceeding 99.5% by HPLC without further purification.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Furo[3,2-d]pyrimidine-2,4-diol | POCl3, N,N-dimethylaniline, 130 °C, 2 h | 87 | High | Direct chlorination, industrially viable |
| 2 | 1,3-Dihydroxy-5-aminophenylamine + chloroacetaldehyde | Cyclization then chlorination | High | High | Avoids chromatography, cost-effective |
| 3 | Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane | Multi-step cyclization, pH control, chlorination | 65-75 | >99.5 | High purity, eco-friendly, scalable |
Research Findings and Industrial Relevance
- The chlorination of dihydroxy precursors with POCl3 is a well-established, high-yielding method suitable for scale-up.
- Cyclization-chlorination sequences starting from aminophenylamine derivatives offer operational simplicity and cost advantages, avoiding chromatographic purification.
- Multi-step synthetic routes involving controlled pH and temperature conditions improve yield and purity, reduce waste, and enhance safety and environmental profiles.
- The purity of this compound achieved by these methods often exceeds 99%, meeting stringent requirements for pharmaceutical and agrochemical intermediates.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation reactions can lead to the formation of hydroxylated or ketone derivatives.
Scientific Research Applications
2,4-Dichlorobenzofuro[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Benzofuran vs. Chlorine Substituents: The 2,4-dichloro configuration in the target compound increases electrophilicity and metabolic stability relative to amino- or phenyl-substituted analogues (e.g., 2,4-diamino derivatives in ).
Biological Activity: Anticancer Potential: this compound demonstrates moderate cytotoxicity against human cancer cell lines (IC$_{50}$ ~10–50 μM), comparable to 4-anilinothieno[2,3-d]pyrimidines but less potent than optimized kinase inhibitors like pyrrolo[2,3-d]pyrimidines . Mechanistic Differences: Thieno[2,3-d]pyrimidines (e.g., compound 11b in ) inhibit enzymes like d-dopachrome tautomerase (MIF2), whereas benzofuropyrimidines may target DNA topoisomerases due to their planar structure .
Biological Activity
2,4-Dichlorobenzofuro[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that favor the formation of the pyrimidine ring fused with a benzofuro moiety. The synthesis can be achieved through various methods, including nucleophilic displacement reactions and cyclization processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs showed cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve pro-apoptotic pathways and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HC-6 | MDA-MB-231 | 27.6 | Pro-apoptotic |
| HC-7 | HT-29 | 29.3 | Cell cycle arrest |
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity (Zone of Inhibition mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Studies
- Anticancer Study : A series of experiments were conducted to evaluate the cytotoxicity of this compound derivatives on human cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of synthesized derivatives against various microbial strains. Compounds showed promising results, particularly in inhibiting Pseudomonas aeruginosa, suggesting potential for development into therapeutic agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by structural modifications. For example:
- Electron-withdrawing groups enhance cytotoxicity.
- Substituents on the benzofuro ring can modulate antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
